4-(dimethylamino)-1H-pteridin-2-one
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Overview
Description
4-(Dimethylamino)-1H-pteridin-2-one is a heterocyclic compound that belongs to the pteridine family. This compound is characterized by the presence of a dimethylamino group attached to the pteridine ring, which imparts unique chemical and physical properties. Pteridines are known for their biological significance, particularly in the context of folic acid and its derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(dimethylamino)-1H-pteridin-2-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-diamino-6-hydroxypyrimidine with dimethylamine in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, followed by purification through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: 4-(Dimethylamino)-1H-pteridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
4-(Dimethylamino)-1H-pteridin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pteridine derivatives.
Biology: The compound is studied for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine: Research explores its potential in drug development, particularly for targeting specific enzymes and pathways.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(dimethylamino)-1H-pteridin-2-one involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes and receptors. Pathways involved may include inhibition of folate-dependent enzymes, which are crucial for DNA synthesis and repair.
Comparison with Similar Compounds
4-(Dimethylamino)pyridine: Known for its use as a nucleophilic catalyst in organic synthesis.
4-(Dimethylamino)benzoic acid: Utilized in the synthesis of various pharmaceuticals and dyes.
4-(Dimethylamino)antipyrine: Used in medical diagnostics and as an analgesic.
Uniqueness: 4-(Dimethylamino)-1H-pteridin-2-one stands out due to its unique pteridine structure, which imparts distinct biological and chemical properties. Its ability to interact with folate-dependent enzymes makes it a valuable compound in medicinal chemistry and drug development.
Properties
CAS No. |
50452-64-7 |
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Molecular Formula |
C8H9N5O |
Molecular Weight |
191.19 g/mol |
IUPAC Name |
4-(dimethylamino)-1H-pteridin-2-one |
InChI |
InChI=1S/C8H9N5O/c1-13(2)7-5-6(10-4-3-9-5)11-8(14)12-7/h3-4H,1-2H3,(H,10,11,12,14) |
InChI Key |
FPUGUAYCMJQOEK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=O)NC2=NC=CN=C21 |
Origin of Product |
United States |
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